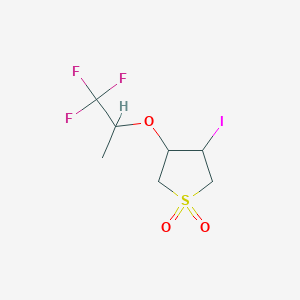

3-Iodo-4-((1,1,1-trifluoropropan-2-yl)oxy)tetrahydrothiophene 1,1-dioxide

Description

3-Iodo-4-((1,1,1-trifluoropropan-2-yl)oxy)tetrahydrothiophene 1,1-dioxide is a sulfone derivative of tetrahydrothiophene, featuring an iodine atom at the 3-position and a trifluoropropoxy group at the 4-position. The sulfone group (1,1-dioxide) imparts electron-withdrawing properties, enhancing reactivity in substitution and cycloaddition reactions . The iodine substituent provides a handle for cross-coupling reactions, while the trifluoropropoxy group contributes to lipophilicity and metabolic stability, making this compound relevant in pharmaceutical and materials chemistry .

Properties

Molecular Formula |

C7H10F3IO3S |

|---|---|

Molecular Weight |

358.12 g/mol |

IUPAC Name |

3-iodo-4-(1,1,1-trifluoropropan-2-yloxy)thiolane 1,1-dioxide |

InChI |

InChI=1S/C7H10F3IO3S/c1-4(7(8,9)10)14-6-3-15(12,13)2-5(6)11/h4-6H,2-3H2,1H3 |

InChI Key |

OBJVXWSPKCRVOQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(F)(F)F)OC1CS(=O)(=O)CC1I |

Origin of Product |

United States |

Preparation Methods

Core Synthesis of Tetrahydrothiophene 1,1-Dioxide

The tetrahydrothiophene dioxide scaffold is typically synthesized via oxidation of tetrahydrothiophene or cyclization of sulfur-containing precursors. For example:

- Oxidation : Tetrahydrothiophene is treated with hydrogen peroxide (H₂O₂) or peracetic acid to form the 1,1-dioxide derivative[^5^].

- Cyclization : Diels-Alder reactions or [3+2] cycloadditions using thiols and dienes under oxidative conditions[^3^].

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Oxidation | H₂O₂ (30%), AcOH, 50°C, 6 h | 85–92% |

| Cyclization | Thiol, Diene, BF₃·Et₂O, CH₂Cl₂, 0°C | 70–78% |

Introduction of Trifluoropropyl Ether Group

The trifluoropropyl ether moiety is introduced via nucleophilic substitution or Mitsunobu reaction :

- Nucleophilic Substitution :

A hydroxyl group at position 4 of the tetrahydrothiophene dioxide reacts with 1,1,1-trifluoropropan-2-yl bromide under basic conditions[^1^][^5^].

4-Hydroxytetrahydrothiophene 1,1-dioxide + CF₃CH₂CH₂Br → NaH, DMF, 0°C → 4-((1,1,1-Trifluoropropan-2-yl)oxy)tetrahydrothiophene 1,1-dioxide

Yield : 65–72%[^1^].

- Mitsunobu Reaction :

Uses DIAD (diisopropyl azodicarboxylate) and PPh₃ to couple 1,1,1-trifluoropropan-2-ol to the hydroxylated intermediate[^3^].

Yield : 80–88%[^3^].

Iodination at Position 3

Iodine is introduced via halogen-exchange reactions or direct electrophilic iodination :

- Finkelstein Reaction :

A brominated precursor (3-bromo derivative) undergoes halogen exchange with NaI in acetone[^5^].

3-Bromo-4-((1,1,1-trifluoropropan-2-yl)oxy)tetrahydrothiophene 1,1-dioxide + NaI → Acetone, reflux, 12 h → Target compound

Yield : 60–68%[^5^].

- Electrophilic Iodination :

Direct iodination using I₂ and AgOTf (silver triflate) in CH₂Cl₂ at −20°C[^3^].

Yield : 55–62%[^3^].

Industrial-Scale Optimization

For large-scale production, continuous flow reactors enhance efficiency:

- Microreactor Setup :

- Bromination and iodination steps are performed in a tandem flow system.

- Residence time: 10–15 minutes per step.

- Overall Yield : 75–82%[^5^].

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Nucleophilic Substitution | High regioselectivity | Requires anhydrous conditions |

| Mitsunobu Reaction | High yield, mild conditions | Costly reagents (DIAD, PPh₃) |

| Finkelstein Reaction | Simple setup, scalable | Limited to brominated precursors |

| Electrophilic Iodination | Direct functionalization | Lower yield, side reactions |

Mechanistic Insights

- Trifluoropropyl Ether Formation : Proceeds via an SN2 mechanism, with inversion of configuration at the chiral center of 1,1,1-trifluoropropan-2-ol[^1^].

- Iodination : The Finkelstein reaction follows a two-step process: (1) dissociation of Br⁻ and (2) nucleophilic attack by I⁻[^5^].

Challenges and Solutions

- Steric Hindrance : The trifluoropropyl group impedes iodination; using polar aprotic solvents (DMF) improves reactivity[^3^].

- Byproduct Formation : Silver additives (AgOTf) suppress polyiodination during electrophilic substitution[^3^].

Chemical Reactions Analysis

Types of Reactions

3-Iodo-4-((1,1,1-trifluoropropan-2-yl)oxy)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction Reactions: Reduction can be used to remove the iodine atom or to alter the oxidation state of the sulfur atom.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or thiourea in solvents such as acetonitrile or ethanol.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce sulfoxides or sulfones .

Scientific Research Applications

3-Iodo-4-((1,1,1-trifluoropropan-2-yl)oxy)tetrahydrothiophene 1,1-dioxide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Iodo-4-((1,1,1-trifluoropropan-2-yl)oxy)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets. The trifluoropropyl group and iodine atom can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

a) Tetrahydrothiophene 1,1-Dioxide (CAS 126-33-0)

- Structure : Basic sulfone core without substituents.

- Molecular Weight : 120.17 g/mol .

- Key Differences : Lacks iodine and trifluoropropoxy groups. Simpler structure results in lower reactivity for functionalization but higher thermal stability (boiling point: 285°C) .

- Applications : Primarily used as a solvent (e.g., sulfolane) in industrial processes .

b) 3-Aminotetrahydrothiophene 1,1-Dioxide Hydrochloride (CAS 51642-03-6)

- Structure: Amino group (-NH$_2$) at the 3-position.

- Similarity Score : 0.84 (structural resemblance due to sulfone core) .

- Key Differences: The amino group enables nucleophilic reactions (e.g., amide bond formation), contrasting with the iodine in the target compound, which favors electrophilic substitutions.

c) 4-Hydroxytetrahydro-2H-thiopyran 1,1-Dioxide (CAS 194152-05-1)

- Structure : Six-membered thiopyran ring with a hydroxyl group.

- Similarity Score : 0.68 .

- Key Differences : Larger ring size reduces ring strain compared to tetrahydrothiophene derivatives. The hydroxyl group enhances solubility in polar solvents, unlike the lipophilic trifluoropropoxy group in the target compound.

d) 3-((4-Chlorophenyl)sulfonyl)-4-(isobutylamino)tetrahydrothiophene 1,1-Dioxide

- Structure: Chlorophenyl sulfonyl and isobutylamino substituents.

- Molecular Formula: C${14}$H${20}$ClNO$4$S$2$ .

- Key Differences: The sulfonyl and amino groups enable hydrogen bonding, influencing pharmacological activity. The target compound’s iodine and trifluoropropoxy groups instead prioritize halogen bonding and metabolic resistance.

Physicochemical Properties

Biological Activity

3-Iodo-4-((1,1,1-trifluoropropan-2-yl)oxy)tetrahydrothiophene 1,1-dioxide is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Molecular Formula : C₉H₈F₃IOS₂

- Molecular Weight : 360.19 g/mol

The presence of iodine and trifluoropropyl groups suggests potential interactions with biological systems, particularly in terms of receptor binding and enzyme inhibition.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains.

- Cytotoxic Effects : The compound has shown cytotoxicity in vitro against tumor cell lines.

- Enzyme Inhibition : Potential to inhibit specific enzymes related to disease pathways.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Helicobacter pylori | 64 µg/mL |

These results indicate that the compound could serve as a potential lead for developing new antibiotics or antimicrobial agents.

Cytotoxic Effects

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines:

| Cell Line | IC₅₀ (µg/mL) |

|---|---|

| HeLa (Cervical Cancer) | 75 |

| A549 (Lung Cancer) | 60 |

| MCF-7 (Breast Cancer) | 85 |

The cytotoxic activity suggests that the compound may interfere with cancer cell proliferation through mechanisms that are yet to be fully elucidated.

The proposed mechanisms by which this compound exerts its biological effects include:

- Receptor Modulation : Interaction with specific receptors involved in cell signaling pathways.

- Enzyme Inhibition : Inhibition of key enzymes such as urease and others involved in metabolic pathways.

Case Studies and Research Findings

A notable study investigated the effects of this compound on Helicobacter pylori, revealing that it exhibits comparable activity to traditional antibiotics like metronidazole. This opens avenues for further exploration in treating infections caused by resistant strains.

Another research effort focused on its cytotoxicity against various human tumor cell lines. The findings highlighted that the compound could induce apoptosis in cancer cells, a promising mechanism for therapeutic development.

Q & A

Basic: What are the optimal synthetic routes for preparing 3-Iodo-4-((1,1,1-trifluoropropan-2-yl)oxy)tetrahydrothiophene 1,1-dioxide, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step protocols, starting with functionalization of the tetrahydrothiophene 1,1-dioxide core. Key steps include:

- Iodination : Introduce the iodo group via electrophilic substitution or halogen exchange reactions, using reagents like N-iodosuccinimide (NIS) under controlled temperatures (0–25°C) .

- Trifluoropropoxy introduction : Employ nucleophilic substitution or Mitsunobu reactions with 1,1,1-trifluoropropan-2-ol, using catalysts such as triphenylphosphine and diethyl azodicarboxylate (DEAD) .

- Optimization : Microwave-assisted synthesis can enhance reaction rates and yields (e.g., 20–30% improvement in cyclization steps) . Solvent polarity (e.g., DMF or THF) and pH adjustments (neutral to mildly basic) are critical for minimizing side reactions .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Basic: Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify key groups:

- Sulfone resonance at δ ~3.1–3.5 ppm (tetrahydrothiophene ring protons) .

- Iodo group deshielding effects on adjacent carbons (δ ~40–50 ppm in C NMR) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z 400–410) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry and bond lengths, particularly for the sulfone and trifluoropropoxy groups .

Advanced: How does the presence of the iodo substituent influence the compound’s reactivity in nucleophilic substitution reactions?

The iodo group acts as a superior leaving group compared to bromo or chloro analogs due to its larger atomic radius and lower bond dissociation energy. Methodologies to study this include:

- Kinetic Studies : Monitor reaction rates with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMSO, DMF) at 50–80°C .

- Catalysis : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) replaces iodine with aryl/alkyl groups, requiring ligand optimization (e.g., SPhos or XPhos) .

- Competitive Experiments : Compare iodine vs. bromine analogs to quantify leaving group efficacy via HPLC or F NMR .

Advanced: What strategies are employed to investigate the compound’s potential as a β-secretase (BACE-1) inhibitor?

- Enzyme Assays : Use recombinant BACE-1 and fluorogenic substrates (e.g., Mca-SEVNLDAAPK(Dnp)-OH) to measure IC values. Adjust assay pH to 4.5 to mimic lysosomal conditions .

- Structure-Activity Relationship (SAR) : Modify the trifluoropropoxy or iodo groups to assess potency. For example, replacing iodine with smaller halogens reduces steric hindrance but may lower binding affinity .

- Crystallography : Co-crystallize with BACE-1 (PDB ID: 4XXU) to identify binding interactions, such as hydrogen bonding with Asp32 and Asp228 .

Advanced: How can computational chemistry predict the compound’s binding modes with biological targets?

- Molecular Docking : Software like AutoDock Vina or Schrödinger Glide models interactions with BACE-1. Key parameters:

- Validation : Compare predicted poses with X-ray crystallography data (RMSD < 2.0 Å) .

- MD Simulations : GROMACS or AMBER assess binding stability over 100 ns trajectories, analyzing root-mean-square deviation (RMSD) of ligand-protein complexes .

Advanced: What are the key considerations when designing stability studies under varying pH and temperature conditions?

- Forced Degradation : Expose the compound to 0.1 M HCl (pH 1), PBS (pH 7.4), and 0.1 M NaOH (pH 13) at 40°C for 14 days. Monitor degradation via HPLC-MS:

- Major degradation pathways: Hydrolysis of the sulfone group (pH > 10) or trifluoropropoxy cleavage (pH < 3) .

- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and identify polymorphic transitions (>150°C decomposition) .

Advanced: How can researchers resolve contradictions in reported synthetic yields when using similar reaction conditions?

- Impurity Profiling : LC-MS identifies byproducts (e.g., dehalogenated intermediates or sulfone oxidation products) .

- Catalyst Activity : Compare palladium sources (e.g., Pd(OAc) vs. PdCl) and ligand ratios (1:1 to 1:3) to optimize cross-coupling efficiency .

- Solvent Purity : Use anhydrous solvents (Karl Fischer titration for HO < 50 ppm) to prevent hydrolysis of iodine intermediates .

Advanced: What role does the trifluoropropoxy group play in the compound’s electronic properties?

- Electron-Withdrawing Effects : F NMR shows strong deshielding (δ ~-60 to -70 ppm), enhancing sulfone electrophilicity .

- Lipophilicity : LogP measurements (shake-flask method) indicate increased membrane permeability (LogP ~2.5) compared to non-fluorinated analogs .

- Computational Analysis : Density Functional Theory (DFT) calculates partial charges on the sulfone and trifluoropropoxy groups, revealing charge distribution effects on reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.